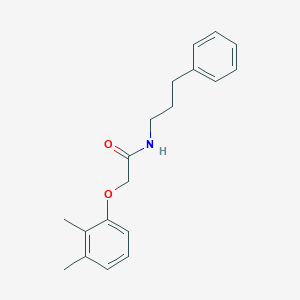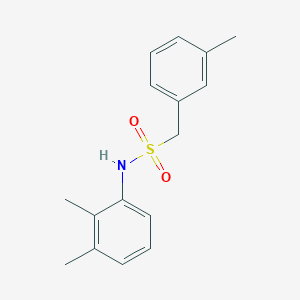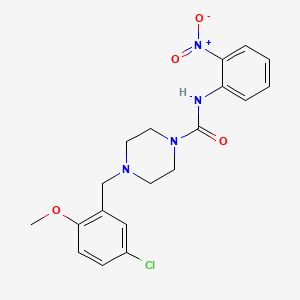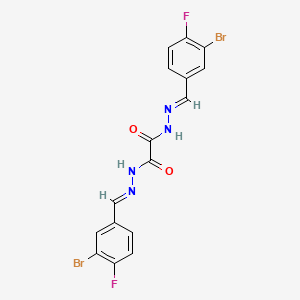![molecular formula C19H15Cl2FN2O2S B4751617 4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4751617.png)
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide, also known as DTTB, is a chemical compound that has gained significant attention in the field of scientific research. DTTB is a thiazole-based compound that has been synthesized through a multi-step process. This compound has shown promising results in various scientific applications, including its potential use as a therapeutic agent.
Wirkmechanismus
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide exerts its anticancer effects by inhibiting the activity of a specific enzyme called protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation and survival. By inhibiting the activity of this enzyme, this compound can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound can inhibit the activity of other enzymes, including topoisomerase IIα and Akt, which are involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has several advantages as a research tool. It is a potent and selective inhibitor of protein kinase CK2, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, this compound also has some limitations. It is a relatively complex molecule, which makes its synthesis challenging. Additionally, this compound has limited solubility in aqueous solutions, which can make its use in some experiments challenging.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Additional preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a cancer treatment. Additionally, this compound may have potential applications in other areas of research, including neuroscience and infectious diseases. Further studies are needed to explore these potential applications.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has been extensively studied for its potential use in various scientific research applications. One of the primary areas of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer. This compound has shown promising results in preclinical studies as a potential anticancer agent.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2FN2O2S/c20-13-5-8-17(15(21)10-13)26-9-1-2-18(25)24-19-23-16(11-27-19)12-3-6-14(22)7-4-12/h3-8,10-11H,1-2,9H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOZQIRSDBCJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenoxy)acetamide](/img/structure/B4751564.png)
![3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4751569.png)
![1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4751579.png)


![2-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile](/img/structure/B4751584.png)


![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide](/img/structure/B4751603.png)
![1-(4-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4751609.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4751621.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4751623.png)